molecular formula C8H10N2O2 B010536 2,4,6-Trimethylpyrimidine-5-carboxylic acid CAS No. 108397-75-7

2,4,6-Trimethylpyrimidine-5-carboxylic acid

Cat. No. B010536
Key on ui cas rn: 108397-75-7
M. Wt: 166.18 g/mol
InChI Key: DRDANIHGQXLGSQ-UHFFFAOYSA-N
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Patent
US07161024B2

Procedure details

Methyl 2,4,6-trimethylpyrimidine-5-carboxylate (27 g), methanol (27 ml) and water (27 ml) were charged. 25% sodium hydroxide solution (25 ml) was charged and the batch warmed to 50° C. for 90 minutes. The batch was cooled to between −5 and 0° C. and concentrated hydrochloric acid was charged slowly, keeping the temperature within the range of −5 to +5° C. until a pH of 1.5 was reached (22.5 ml conc. HCl used). The batch was agitated for-about 1.5 hours at about 2.7° C. The solid product was recovered by filtration. The batch was dried under vacuum at 40–45° C. The 2,4,6-trimethylpyrimidine-5-carboxylic acid was recrystallized from ethyl acetate. m. p. 163–164° C., 1H NMR (CD3OD): δ2.43 (6H, s, CH3), δ2.52 (3H, s, CH3). 13H CMR (CD3OD): δ170.42, δ168.30, δ166.09, δ126.63, δ25.64, δ22.97. HR-MS; Calculated for C8H11N2O2, m/z=167.0821. Found 167.0816.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11]C)=[O:10])=[C:4]([CH3:13])[N:3]=1.CO.[OH-].[Na+].Cl>O>[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([OH:11])=[O:10])=[C:4]([CH3:13])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)C)C(=O)OC)C
Name
Quantity
27 mL
Type
reactant
Smiles
CO
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
22.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for-about 1.5 hours at about 2.7° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to between −5 and 0° C.
CUSTOM
Type
CUSTOM
Details
within the range of −5 to +5° C.
FILTRATION
Type
FILTRATION
Details
The solid product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The batch was dried under vacuum at 40–45° C
CUSTOM
Type
CUSTOM
Details
The 2,4,6-trimethylpyrimidine-5-carboxylic acid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1=NC(=C(C(=N1)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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